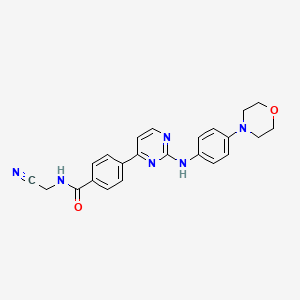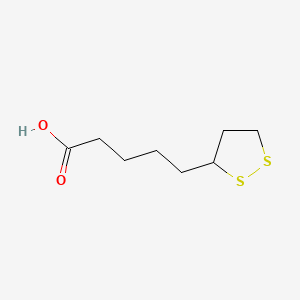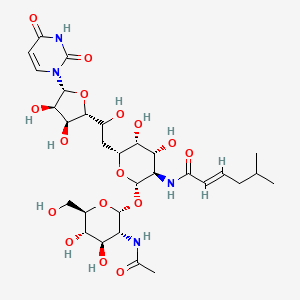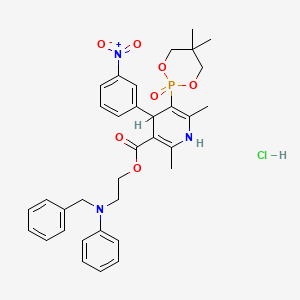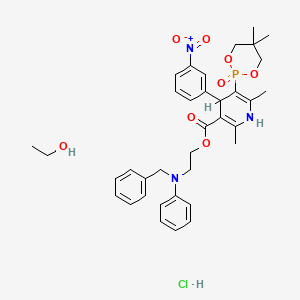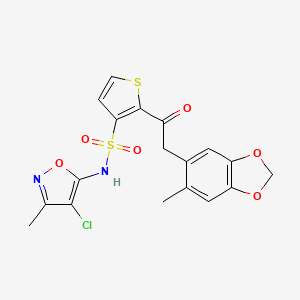
Sitaxsentan
Übersicht
Beschreibung
Sitaxentan is a medication that was primarily used for the treatment of pulmonary arterial hypertension. It belongs to the class of drugs known as endothelin receptor antagonists. Sitaxentan was marketed under the trade name Thelin by Encysive Pharmaceuticals until Pfizer acquired the company in February 2008. in 2010, Pfizer voluntarily removed sitaxentan from the market due to concerns about liver toxicity .
Wissenschaftliche Forschungsanwendungen
Sitaxentan wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege, die an Endothelin-Rezeptoren beteiligt sind.
Medizin: Hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt. Es wurde auch für den potenziellen Einsatz bei der Behandlung anderer Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Die Synthese- und Produktionsmethoden von Sitaxentan wurden untersucht, um industrielle Produktionsprozesse zu verbessern
5. Wirkmechanismus
Sitaxentan ist ein kompetitiver Antagonist von Endothelin-1 an den Endothelin-A- und Endothelin-B-Rezeptoren. Unter normalen Bedingungen führt die Bindung von Endothelin-1 an diese Rezeptoren zu einer pulmonalen Vasokonstriktion. Durch die Blockierung dieser Wechselwirkung verringert Sitaxentan den pulmonalen Gefäßwiderstand. Sitaxentan hat eine höhere Affinität zu Endothelin-A-Rezeptoren im Vergleich zu Endothelin-B-Rezeptoren, was es hochspezifisch macht .
Ähnliche Verbindungen:
Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird. Im Gegensatz zu Sitaxentan ist Bosentan ein nichtselektiver Endothelin-Rezeptor-Antagonist.
Ambrisentan: Ein selektiver Endothelin-A-Rezeptor-Antagonist mit einem ähnlichen Wirkmechanismus wie Sitaxentan, jedoch mit einem anderen Sicherheitsprofil.
Vergleich:
Selektivität: Sitaxentan ist hochspezifisch für Endothelin-A-Rezeptoren, während Bosentan nichtselektiv ist.
Sicherheitsprofil: Sitaxentan wurde aufgrund von Bedenken hinsichtlich der Lebertoxizität vom Markt genommen, während Bosentan und Ambrisentan unterschiedliche Sicherheitsprofile aufweisen.
Wirksamkeit: Die Wirksamkeit von Sitaxentan in klinischen Studien war vergleichbar mit der von Bosentan, aber die Hepatotoxizität von Sitaxentan übertraf seine Vorteile .
Die einzigartige Selektivität von Sitaxentan für Endothelin-A-Rezeptoren und sein anfängliches Versprechen bei der Behandlung der pulmonalen arteriellen Hypertonie unterstreichen seine Bedeutung, trotz seines letztendlichen Rückzugs vom Markt aufgrund von Sicherheitsbedenken.
Wirkmechanismus
Target of Action
Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin B receptor (ET-B) . These receptors are involved in the binding of endothelin-1, a potent blood vessel constrictor .
Mode of Action
This compound acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction . By blocking this interaction, this compound decreases pulmonary vascular resistance . It’s worth noting that this compound has a higher affinity for ET-A than ET-B .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin pathway . By blocking the binding of endothelin to its receptors, this compound negates the deleterious effects of endothelin, which include vasoconstriction and increased pulmonary vascular resistance .
Pharmacokinetics
This compound exhibits good oral bioavailability, with absorption rates of 70-100% . It is primarily metabolized in the liver via CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through both renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of this compound is approximately 10 hours .
Result of Action
The primary result of this compound’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating the symptoms of PAH .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism and clearance .
Biochemische Analyse
Biochemical Properties
Sitaxsentan plays a crucial role in biochemical reactions by acting as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. It has a higher affinity for ET-A receptors compared to ET-B receptors . By blocking the binding of endothelin-1 to these receptors, this compound prevents the vasoconstrictive and proliferative effects of endothelin-1 on pulmonary vascular smooth muscle cells . This interaction is essential in reducing pulmonary vascular resistance and improving blood flow in patients with PAH .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In pulmonary vascular smooth muscle cells, this compound inhibits vasoconstriction and cellular proliferation by blocking the endothelin-1 mediated signaling pathways . This leads to a reduction in pulmonary vascular resistance and alleviation of PAH symptoms . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of endothelin receptors . These effects contribute to the overall therapeutic benefits of this compound in managing PAH .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction and cellular proliferation . By blocking this interaction, this compound decreases pulmonary vascular resistance and prevents the deleterious effects of endothelin-1 . This compound has a higher affinity for ET-A receptors, which are primarily responsible for vasoconstriction, compared to ET-B receptors . This selective antagonism allows this compound to effectively reduce pulmonary vascular resistance while minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a half-life of approximately 10 hours, indicating its stability and sustained activity in the body . Studies have shown that this compound maintains its efficacy in reducing pulmonary vascular resistance and improving exercise capacity over extended periods . Long-term use of this compound has been associated with hepatotoxicity, leading to its withdrawal from the market . This highlights the importance of monitoring liver function during this compound therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound effectively reduces pulmonary vascular resistance and improves exercise capacity in a dose-dependent manner . Higher doses of this compound have been associated with increased risk of hepatotoxicity and other adverse effects . It is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is primarily metabolized in the liver through the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The metabolites of this compound are excreted via the renal and fecal routes . The hepatic metabolism of this compound plays a significant role in its pharmacokinetics and overall efficacy . Understanding the metabolic pathways of this compound is essential for optimizing its dosing regimen and minimizing potential drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (>99%), which influences its distribution and bioavailability . This compound is absorbed efficiently, with a bioavailability ranging from 70% to 100% . The transport and distribution of this compound are crucial for its therapeutic effects, as it needs to reach the target tissues and receptors to exert its action .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with endothelin receptors on the cell surface . This compound binds to the ET-A and ET-B receptors, which are predominantly located on pulmonary vascular smooth muscle cells . This localization is essential for its inhibitory effects on endothelin-1 mediated vasoconstriction and cellular proliferation . Understanding the subcellular localization of this compound provides insights into its mechanism of action and therapeutic potential .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Sitaxentan umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Thiophenring beinhaltet. Die wichtigsten Schritte umfassen:
- Bildung des Thiophenrings.
- Einführung der Sulfonamidgruppe.
- Anlagerung des Isoxazolrings.
- Abschließende Kupplungsreaktionen zur Vervollständigung des Moleküls.
Industrielle Produktionsmethoden: Die industrielle Produktion von Sitaxentan folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sitaxentan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sitaxentan kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können Sitaxentan in seine entsprechenden Amine umwandeln.
Substitution: Sitaxentan kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil
Vergleich Mit ähnlichen Verbindungen
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to sitaxentan but with a different safety profile.
Comparison:
Selectivity: Sitaxentan is highly selective for endothelin-A receptors, whereas bosentan is nonselective.
Safety Profile: Sitaxentan was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.
Efficacy: The efficacy of sitaxentan in clinical trials was comparable to that of bosentan, but the hepatotoxicity of sitaxentan outweighed its benefits .
Sitaxentan’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
184036-34-8, 210421-64-0 | |
| Record name | Sitaxentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitaxentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAXENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
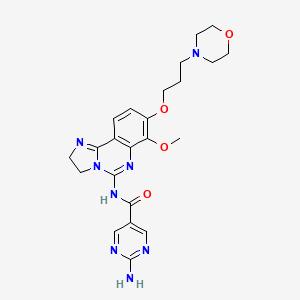
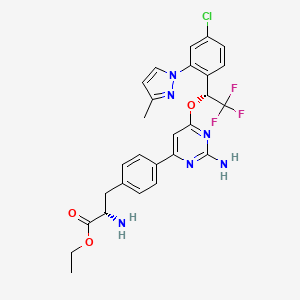

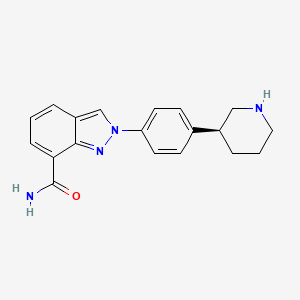
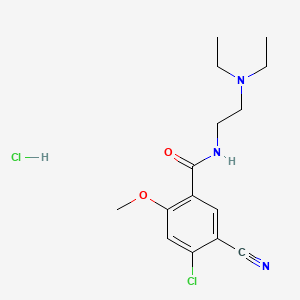

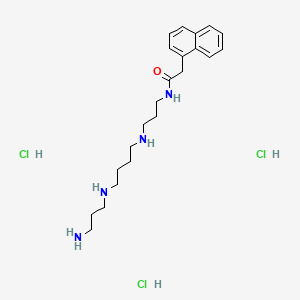

![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
